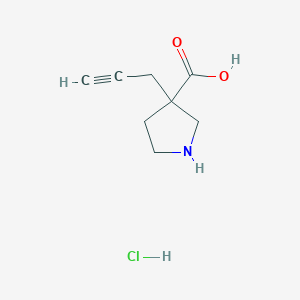

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride

Description

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative featuring a propynyl substituent at the 3-position of the pyrrolidine ring, a carboxylic acid group, and a hydrochloride counterion. The propynyl group introduces alkyne functionality, enabling click chemistry applications, while the hydrochloride salt enhances solubility in polar solvents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-prop-2-ynylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-2-3-8(7(10)11)4-5-9-6-8;/h1,9H,3-6H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFIYSSJFSANPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCNC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

While a comprehensive profile of "3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride" is not fully available across the search results, here's what can be gathered regarding its properties, related compounds, and applications.

Overview

this compound is a chemical compound with potential applications in various scientific fields . Pyrrolidine derivatives, in general, are used in organic synthesis, enzyme inhibition studies, and as ligands in biochemical assays.

Related Compounds and Derivatives

- 3-carboxy-2-oxo-1-pyrrolidine derivatives: These are useful in the synthesis of 2-oxo-1-pyrrolidine derivatives .

- Pyrrolidine-3-carboxylic acid derivatives: These can be synthesized via organocatalytic enantioselective Michael reactions .

- Branched alkyl pyrrolidine-3-carboxylic acids .

- 1-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride .

Potential Applications

- Organic Synthesis: Pyrrolidine compounds are employed as building blocks, particularly in the synthesis of heterocyclic compounds.

- Enzyme Inhibition: They are valuable in studying enzyme inhibitors and serve as ligands in biochemical assays.

- Pharmaceutical Intermediates: These compounds can be used in the production of fine chemicals and as intermediates in the synthesis of pharmaceuticals. Crystalline forms of pyrrolidine derivatives may be suitable for preparing pharmaceutical compositions .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The pyrrolidine ring can bind to enzymes or receptors, while the carboxylic acid group can form hydrogen bonds with biological molecules. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to other pyrrolidine-3-carboxylic acid derivatives, differing primarily in substituents. Key analogs include:

(a) (±)-(3R,4S)-1-Methyl-4-(1-methyl-1H-indol-3-yl)-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylic Acid (14{6,4})

- Structure : Incorporates a bulky indole and phenylurea substituent.

- Molecular Weight : 407 g/mol vs. ~201.5 g/mol for the target compound.

(b) (3R)-3-(Fluoromethyl)pyrrolidine Hydrochloride (PBXAA092-1)

- Structure : Fluoromethyl group at the 3-position instead of propynyl.

- Key Differences : Fluorine’s electronegativity enhances metabolic stability compared to the alkyne’s reactivity, making it more suitable for CNS-targeting drugs .

(c) trans-4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic Acid

- Structure : Bromophenyl and Boc-protected amine substituents.

- Applications : Bromine’s hydrophobicity and Boc protection enable use in peptide coupling or as a chiral intermediate, diverging from the target compound’s alkyne-driven reactivity .

Physicochemical Properties

Key Observations :

- The target compound’s propynyl group reduces steric hindrance compared to aromatic substituents, improving synthetic versatility.

- Hydrochloride salts universally enhance aqueous solubility, critical for bioavailability in drug formulations .

Biological Activity

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride, also known as (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride, is a compound with significant potential in medicinal chemistry. Its structure, characterized by a pyrrolidine ring and a propyne substituent, suggests various biological activities that warrant detailed exploration.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₂ClNO₂ |

| Molecular Weight | 189.64 g/mol |

| CAS Number | 1217828-88-0 |

| IUPAC Name | (2S)-2-prop-2-ynylpyrrolidine-2-carboxylic acid; hydrochloride |

| PubChem CID | 45026928 |

Anticancer Potential

Research has indicated that pyrrolidine derivatives, including this compound, exhibit anticancer properties. A study highlighted its ability to inhibit specific cancer cell lines, suggesting it may interfere with cellular proliferation pathways. The compound's mechanism may involve modulation of kinase activity, which is crucial in cancer progression.

Antimicrobial Effects

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated effective inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are critical for assessing the compound's potential as an antibacterial agent.

Case Studies

- Cell Proliferation Assays : In a recent study, this compound was tested against ovarian cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value suggesting significant cytotoxicity at higher concentrations.

- Antioxidant Activity : Another investigation assessed the compound's ability to mitigate oxidative stress in human liver cells. The results showed that treatment with the compound increased antioxidant enzyme activities while reducing markers of oxidative damage.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Kinase Inhibition : It may inhibit key kinases involved in cancer signaling pathways.

- Antioxidant Properties : The compound appears to enhance the cellular antioxidant defense system, thereby protecting cells from oxidative damage.

Safety Profile

Safety assessments indicate that while the compound exhibits biological activity, it also carries certain risks. Hazard statements include potential toxicity upon ingestion (H302). Proper handling and safety precautions are recommended when working with this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride at the laboratory scale?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, propargyl bromide may react with pyrrolidine-3-carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propargyl group. Subsequent hydrochloride salt formation is achieved using HCl in a polar solvent like ethanol .

- Key Considerations : Monitor reaction progress via TLC or HPLC (≥95% purity as per HPLC standards) and optimize pH during salt formation to avoid decomposition .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of:

- HPLC : For assessing purity (≥95% as per typical research-grade standards) .

- NMR (¹H/¹³C) : To confirm the propargyl group (δ ~2.5 ppm for terminal alkyne protons) and pyrrolidine ring protons .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ for C₉H₁₂ClNO₂) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodology : The hydrochloride salt is typically soluble in polar solvents:

- Aqueous buffers : Use PBS (pH 7.4) with sonication for <i>in vitro</i> studies.

- Organic solvents : DMSO or ethanol (≤5% v/v) for stock solutions.

Advanced Research Questions

Q. How can enantiomeric purity of the compound be ensured during synthesis?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (95:5) to resolve enantiomers .

- X-ray Crystallography : Confirm absolute configuration using SHELXL for refinement (CCDC deposition recommended) .

- Challenge : Propargyl group steric effects may reduce resolution; optimize mobile phase additives (e.g., 0.1% TFA) .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodology :

- SHELXL Refinement : Apply restraints for propargyl bond lengths (C≡C: ~1.20 Å) and anisotropic displacement parameters .

- Twinned Data : Use SHELXD for structure solution if twinning is suspected (e.g., Hooft parameter > 0.5) .

Q. How does the compound’s stability vary under oxidative or thermal conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Decomposition onset >150°C suggests thermal stability .

- Forced Degradation : Expose to H₂O₂ (3% v/v, 40°C) and monitor via HPLC for oxidation byproducts (e.g., carboxylic acid derivatives) .

Q. What computational approaches predict the compound’s reactivity in catalytic applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.